molecular formula C6H10N4O2 B7976665 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide

Cat. No.: B7976665
M. Wt: 170.17 g/mol
InChI Key: VSANZYQCBSEJDX-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide is an organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate in the presence of a suitable coupling agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-10-3-5(2-8-10)12-4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSANZYQCBSEJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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